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molecular formula C11H21NO5 B8018418 5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester

5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester

Cat. No. B8018418
M. Wt: 247.29 g/mol
InChI Key: SXRIHRGQDXYDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423012B2

Procedure details

A solution of methyl iodide (11.5 mL, 0.189 mol) in DMF (50 mL) was added dropwise during 15 min. to a mixture of 5-tert-butoxycarbonylamino-2-hydroxy-pentanoic acid (22.0 g, 94.4 mmol) and NaHCO3 (11.8 g, 141 mmol) in DMF (150 mL). After stirring over night, water was added and the mixture was extracted with ethyl acetate. The pooled organic phases were washed with water and brine, dried and concentrated under reduced pressure. The crude product was purified using chromathography (heptane/ethyl acetate, 1:1) to give 5-tert-butoxycarbonylamino-2-hydroxy-pentanoic acid methyl ester 9.9 g, 42.5%)
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[C:3]([O:7][C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH:14]([OH:18])[C:15]([OH:17])=[O:16])=[O:9])([CH3:6])([CH3:5])[CH3:4].[C:19]([O-])(O)=O.[Na+].O>CN(C=O)C>[CH3:19][O:16][C:15](=[O:17])[CH:14]([OH:18])[CH2:13][CH2:12][CH2:11][NH:10][C:8]([O:7][C:3]([CH3:6])([CH3:4])[CH3:5])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
11.5 mL
Type
reactant
Smiles
CI
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCC(C(=O)O)O
Name
Quantity
11.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The pooled organic phases were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
COC(C(CCCNC(=O)OC(C)(C)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 42.5%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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